molecular formula C25H16ClF3N4OS B2461850 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1223996-19-7

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

Numéro de catalogue: B2461850
Numéro CAS: 1223996-19-7
Poids moléculaire: 512.94
Clé InChI: LLJBUPICHYMBIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanylacetamide chain at position 2. The phenyl ring in the acetamide moiety is further substituted with a chlorine atom and a trifluoromethyl group at positions 2 and 5, respectively. Such structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for biological activity .

Propriétés

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF3N4OS/c26-19-9-8-16(25(27,28)29)12-21(19)31-23(34)14-35-24-22-13-20(32-33(22)11-10-30-24)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,14H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJBUPICHYMBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the naphthyl group through a coupling reaction. The final steps involve the addition of the chloro and trifluoromethyl groups under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.

Analyse Des Réactions Chimiques

Types of Reactions: N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mécanisme D'action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Contributions

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine Naphthalen-1-yl, sulfanylacetamide, Cl/CF₃-phenyl Under investigation
2-{[5-{[(3-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide 1,2,4-Triazole Allyl, chloroanilino, methylphenyl Antimicrobial (hypothetical)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Methyl, oxygen-containing side chains Herbicidal, antifungal
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Pyrazole-quinazoline hybrid Quinazolinyl, aldehyde hydrazones Antifungal

Key Observations :

  • Pyrazolo-pyrazine vs. Triazolo-pyrimidine : The pyrazolo[1,5-a]pyrazine core in the target compound may offer improved metabolic stability compared to triazolo[1,5-a]pyrimidines due to reduced susceptibility to oxidative degradation .
  • Naphthalen-1-yl Substitution : The naphthalen-1-yl group enhances π-π stacking interactions with biological targets, a feature shared with antiviral triazolopyrimidines (e.g., TMV inhibitors in ).
  • Chloro-Trifluoromethyl Phenyl Group : This substituent is associated with increased lipophilicity and membrane permeability, similar to bedaquiline analogs optimized for antitubercular activity .

Activité Biologique

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a chloro-trifluoromethyl phenyl group and a naphthalenyl pyrazolo moiety linked through a sulfanyl group. Its molecular formula is C25H20ClF3N4OSC_{25}H_{20}ClF_3N_4OS, with a molecular weight of approximately 484.96 g/mol.

PropertyValue
Molecular FormulaC25H20ClF3N4OSC_{25}H_{20}ClF_3N_4OS
Molecular Weight484.96 g/mol
CAS Number1040633-45-1

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting various cancer cell lines. A study demonstrated that related compounds inhibited cell proliferation in thyroid cancer cells by affecting the p21-Activated Kinases (PAK) pathway, which plays a crucial role in cell motility and proliferation .

Enzymatic Inhibition

The compound may act as an inhibitor of specific kinases, similar to other pyrazolo derivatives. For example, studies have shown that related compounds inhibit PAK activity and compete with ATP binding in kinase assays . This suggests that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide could potentially modulate pathways involved in cancer progression.

The proposed mechanism involves the inhibition of key signaling pathways that regulate cell growth and survival. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The sulfanyl linkage may also contribute to the compound's reactivity with biological targets.

Study 1: Inhibition of Cancer Cell Lines

A recent study focused on the effects of related pyrazolo compounds on human thyroid cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the modulation of PAK signaling pathways .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide to various protein targets. These studies suggest strong interactions with ATP-binding sites in kinases, indicating its potential as a therapeutic agent .

Q & A

Basic: What are the critical steps in synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions using precursors like substituted hydrazines and carbonyl compounds.
  • Step 2: Introduction of the naphthalen-1-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3: Sulfanyl-acetamide linkage through thiol-alkylation or nucleophilic substitution, requiring controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Purification: Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanyl group incorporation .
  • Temperature Control: Lower temperatures (e.g., 0–5°C) reduce side reactions during sensitive steps like cyclization .
  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aromatic substitutions .
  • Purification: Gradient elution in HPLC can resolve closely related by-products .

Basic: What spectroscopic methods confirm structural integrity?

Answer:

  • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
  • IR Spectroscopy: Confirm sulfanyl (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How to resolve discrepancies in NMR data during characterization?

Answer:

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid solvent peak interference .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
  • Comparative Analysis: Cross-check with synthesized analogs or computational predictions (e.g., ChemDraw simulations) .

Basic: What in vitro assays assess biological activity?

Answer:

  • Enzyme Inhibition: Kinase assays (e.g., EGFR or VEGFR2) using fluorescence-based substrates .
  • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Affinity: Surface Plasmon Resonance (SPR) or ITC for target-protein interactions .

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:

  • Assay Conditions: Compare buffer pH, incubation time, and cell passage numbers, which affect IC₅₀ values .
  • Statistical Validation: Use ANOVA or t-tests to assess reproducibility across replicates .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., higher potency in kinase-rich environments) .

Advanced: What computational approaches predict target binding interactions?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding poses with targets (e.g., ATP-binding pockets) using PDB structures .
  • MD Simulations (GROMACS): Assess binding stability over 100+ ns trajectories .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at –20°C in sealed vials to prevent degradation .
  • Light Sensitivity: Use amber glassware to avoid photolytic cleavage of sulfanyl groups .
  • Atmosphere: Argon or nitrogen gas minimizes oxidation .

Advanced: How to design derivatives to enhance target selectivity?

Answer:

  • Structural Modifications: Replace naphthalenyl with bulkier groups (e.g., biphenyl) to exploit hydrophobic pockets .
  • Isosteric Replacement: Substitute sulfanyl with sulfonyl to modulate electron density .
  • SAR Studies: Test derivatives against mutant vs. wild-type targets to identify selectivity drivers .

Advanced: What strategies mitigate cytotoxicity while retaining efficacy?

Answer:

  • Prodrug Design: Introduce ester moieties for targeted release in acidic tumor microenvironments .
  • Combination Therapy: Pair with CYP450 inhibitors to reduce metabolic activation of toxic metabolites .
  • Scaffold Hopping: Modify the pyrazolo-pyrazine core to reduce off-target interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.